5-(Bromomethyl)-3-(6-bromopyridin-2-yl)-1,2-oxazole
Overview
Description
5-(Bromomethyl)-3-(6-bromopyridin-2-yl)-1,2-oxazole: is a heterocyclic compound that features both bromine and nitrogen atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Bromomethyl)-3-(6-bromopyridin-2-yl)-1,2-oxazole typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of 6-bromopyridin-2-ylmethanol: This can be achieved by the bromination of 2-pyridinemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Cyclization to form 1,2-oxazole: The brominated pyridine derivative is then subjected to cyclization with an appropriate reagent such as hydroxylamine-O-sulfonic acid to form the oxazole ring.
Bromomethylation: The final step involves the bromomethylation of the oxazole ring using a bromomethylating agent like bromoacetaldehyde or dibromomethane under controlled conditions.
Industrial Production Methods:
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 5-(Bromomethyl)-3-(6-bromopyridin-2-yl)-1,2-oxazole can undergo nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Performed in anhydrous conditions using inert atmospheres to prevent unwanted side reactions.
Major Products:
Substitution: Formation of azides, thiocyanates, or amines depending on the nucleophile used.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of dehalogenated derivatives.
Scientific Research Applications
Chemistry:
Intermediate for Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Biological Probes: Utilized as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Material Science: Application in the development of advanced materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(6-bromopyridin-2-yl)-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
- 5-(Chloromethyl)-3-(6-chloropyridin-2-yl)-1,2-oxazole
- 5-(Methyl)-3-(6-methylpyridin-2-yl)-1,2-oxazole
- 5-(Hydroxymethyl)-3-(6-hydroxypyridin-2-yl)-1,2-oxazole
Comparison:
- Uniqueness : The presence of bromine atoms in 5-(Bromomethyl)-3-(6-bromopyridin-2-yl)-1,2-oxazole makes it more reactive towards nucleophilic substitution compared to its chloro or methyl analogs.
- Reactivity : Bromine is a better leaving group than chlorine, making brominated compounds more suitable for certain synthetic applications.
- Applications : The brominated compound may have different biological activities and applications compared to its non-brominated counterparts due to the unique electronic and steric effects of bromine.
Properties
IUPAC Name |
5-(bromomethyl)-3-(6-bromopyridin-2-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c10-5-6-4-8(13-14-6)7-2-1-3-9(11)12-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNPQMVGMISDAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=NOC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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